

entospletinib chronic lymphocytic leukemia clinical trial

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Compound Focus: Entospletinib

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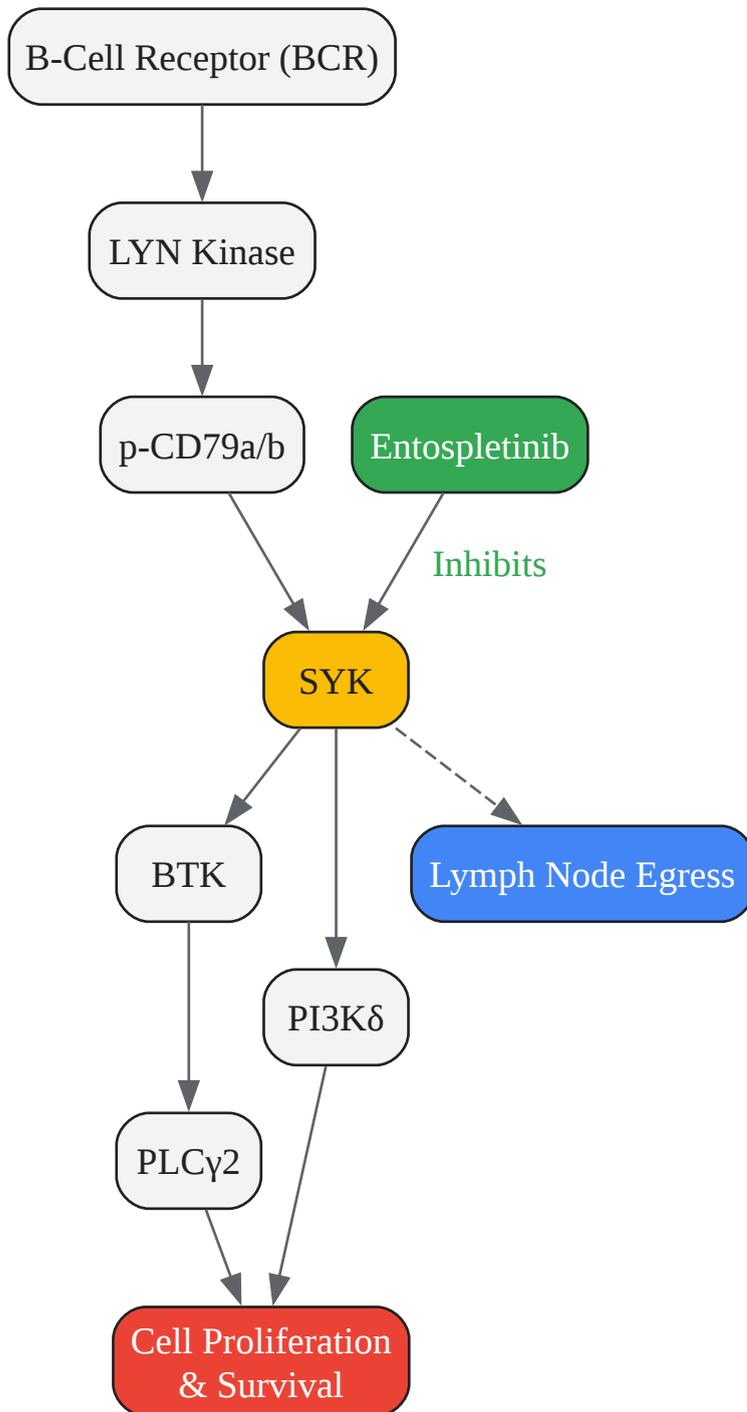
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Mechanism of Action and Rationale

Entospletinib is an oral, **highly selective inhibitor of spleen tyrosine kinase (SYK)** [1]. SYK is a cytoplasmic protein tyrosine kinase that functions as a proximal intermediary in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells in CLL [2].

- **Target Selectivity:** In broad kinase panel screenings, **entospletinib** demonstrated high selectivity for SYK, with a dissociation constant (Kd) of 7.6 nM. This superior selectivity profile was hypothesized to result in fewer off-target adverse effects compared to earlier, less selective SYK inhibitors [1].
- **Role in CLL Pathobiology:** In CLL, constitutive activation of the BCR pathway mediates the sequestration of malignant cells within protective lymphoid tissue microenvironments. Inhibition of SYK is proposed to disrupt survival signals and release these cells from their protective niches, leading to their mobilization and subsequent death [1].

The following diagram illustrates the position of SYK in the BCR signaling pathway and the downstream effects of its inhibition by **entospletinib**.



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Clinical Trial Efficacy Data

Clinical studies have evaluated **entospletinib** in different settings for relapsed or refractory CLL. The data below summarizes key efficacy outcomes from pivotal trials.

Table 1: Efficacy of Entospletinib Monotherapy in Relapsed/Refractory CLL (Phase 2 Trial) [1]

Parameter	Result (n=41)
Objective Response Rate (ORR)	61.0% (95% CI: 44.5–75.8%)
Complete Response (CR)	0%
Partial Response (PR)	61.0% (including 7.3% with nodal response and persistent lymphocytosis)
Progression-Free Survival (PFS) at 24 weeks	70.1% (95% CI: 51.3–82.7%)
Median PFS	13.8 months (95% CI: 7.7 months to not reached)
Median Duration of Response	21.3 months (95% CI: 13.2 months to not reached) [3]

Table 2: Efficacy of Entospletinib in Combination with Obinutuzumab (Phase 1/2 Trial) [4]

Parameter	Result (n=21 CLL Patients)
Objective Response Rate (ORR)	66.7% (95% CI: 43.0–85.4%)
Complete Response (CR)	14.3% (95% CI: 3.1–36.3%)
Partial Response (PR)	52.4%
Patients with Undetectable MRD	2 of 3 patients achieving CR
Median Event-Free Survival (EFS)	24 months
Median Treatment Duration	17 months (95% CI: 16–28 months)

Detailed Experimental Protocols

For researchers aiming to investigate **entospletinib** in preclinical or clinical settings, the following protocols detail the administration and assessment methods used in successful trials.

Clinical Dosing Protocol (Phase 2 Monotherapy Trial) [1]

This protocol outlines the dosing regimen for **entospletinib** monotherapy.

- **1. Patient Population:** Adults with relapsed or refractory CLL who have progressive disease requiring treatment and have received at least one prior therapy.
- **2. Dosage and Administration:**
 - **Dose:** 800 mg of **entospletinib**, administered orally.
 - **Frequency:** Twice daily (BID).
 - **Schedule:** Continuous dosing in 28-day cycles.
 - **Conditions:** Administered under fasting conditions (no food or liquids other than water for 2 hours before and 1 hour after dosing).
- **3. Concomitant Medications:** Concurrent therapy with agents that reduce gastric acidity (e.g., proton pump inhibitors) was not permitted due to potential reduction in **entospletinib** absorption.
- **4. Dose Modifications:** Doses were held or reduced for specific toxicities as per protocol-defined criteria, such as elevated liver transaminases [5].

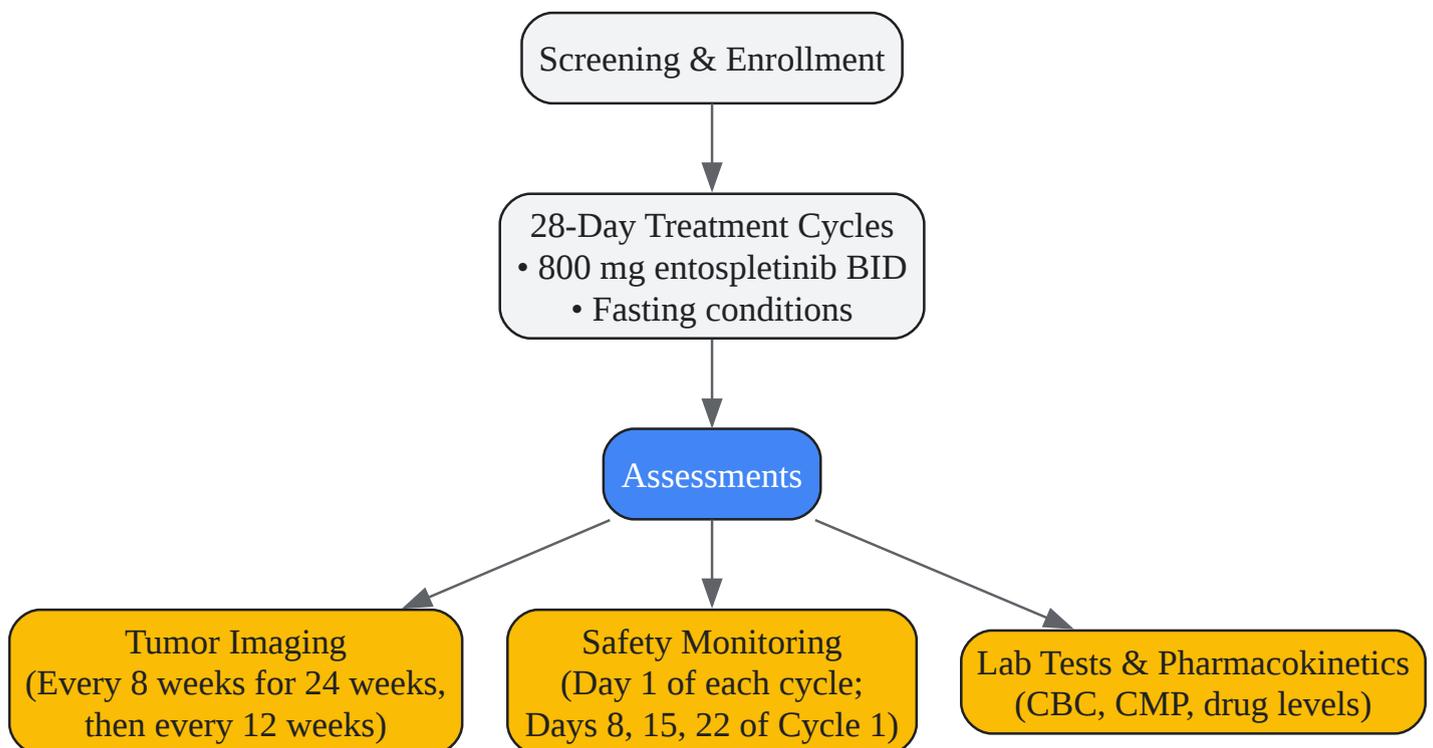
Clinical Assessment Protocol (Phase 2 Monotherapy Trial) [1]

This protocol describes the methods for evaluating treatment efficacy and safety.

- **1. Tumor Response Assessments:**
 - **Imaging:** Computed tomography (CT) or magnetic resonance imaging (MRI) scans were performed every 8 weeks during the first 24 weeks on study, and every 12 weeks thereafter until disease progression.
 - **Response Criteria:** Determination of response and progression was based on the standardized **International Workshop on CLL (iwCLL) criteria**.
 - **Bone Marrow Biopsy:** Recommended for all subjects who achieved a radiologic complete response (CR) or to confirm suspected progressive disease based solely on cytopenias.
- **2. Safety Assessments:**
 - **Clinic Visits and Labs:** Physical exams and laboratory tests (including complete blood count and comprehensive metabolic panel) were scheduled for day 1 of each 28-day cycle.

- **Additional Monitoring:** Safety monitoring visits also took place on days 8, 15, and 22 of cycle 1 and day 15 of cycle 2.
- **Adverse Event Grading:** All adverse events were graded according to the **Common Terminology Criteria for Adverse Events (NCI CTCAE)**.

The workflow for patient management and data collection in a typical **entospletinib** clinical trial is summarized below.



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Safety and Tolerability Profile

Entospletinib demonstrated a generally acceptable toxicity profile in clinical trials. The most common treatment-emergent adverse events and laboratory abnormalities are summarized below.

Table 3: Common Adverse Events and Laboratory Abnormalities with Entospletinib Monotherapy [1]
[5]

Category	Event	Incidence (Any Grade)	Incidence (Grade ≥3)
Non-Hematological AEs	Fatigue	42%	9%
	Nausea	42%	7%
	Diarrhea	26%	9%
	Dyspnea	30%	7%
	Decreased Appetite	37%	2%
Hematological Lab Abnormalities	Neutropenia	Not specified	14.5%
	Anemia	47%	9%
	Lymphocytopenia	49%	37%
Hepatic Lab Abnormalities	Increased ALT/AST	Not specified	13.4%

- **Serious Adverse Events (SAEs):** In the pooled analysis (n=186), 29.0% of subjects experienced serious adverse events. The most common SAEs included dyspnea, pneumonia, febrile neutropenia, dehydration, and pyrexia [1].
- **Key Management Considerations:**
 - **Hepatic Toxicity:** Elevations in liver transaminases (ALT/AST) were a notable finding. Regular monitoring of liver function is recommended, with dose interruption and modification guidelines in place for Grade 2 or higher elevations [1] [3].
 - **Infections:** Serious infections like pneumonia occurred. Patients should be monitored for signs of infection and treated appropriately [1].
 - **Lymphocytosis:** A transient increase in lymphocyte count (redistribution lymphocytosis) is commonly observed during the initial weeks of treatment with BCR signaling inhibitors, including **entospletinib**, and is not considered a sign of disease progression [4].

Research Applications and Future Directions

The clinical data supports several potential pathways for further investigation of **entospletinib**:

- **Combination Therapies:** The synergy observed with obinutuzumab provides a strong rationale for exploring other combinations, such as with BTK inhibitors (e.g., ibrutinib) or BCL-2 inhibitors (e.g., venetoclax), to deepen responses and overcome resistance [4] [3].
- **Sequencing After Other Kinase Inhibitors:** **Entospletinib** represents a viable therapeutic option for patients with relapsed/refractory CLL who are intolerant of or have progressed on other kinase inhibitors, such as ibrutinib or idelalisib [3].
- **Biomarker-Driven Patient Selection:** Research efforts should focus on identifying predictive biomarkers of response or resistance to **entospletinib**. For instance, preclinical data in other hematologic malignancies suggest that RAS mutations may confer resistance to SYK inhibition, highlighting an area for further exploration in CLL [6].

Conclusion

Entospletinib represents a mechanistically distinct, targeted therapy with demonstrated efficacy in relapsed or refractory CLL. Its favorable toxicity profile and activity, particularly in combination regimens, make it a valuable candidate for further clinical development. Future research should focus on optimizing its use in combination strategies and defining its role in the evolving treatment sequence for CLL.

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